REACTION_CXSMILES
|
[Li+].[CH3:2][CH:3]([N-]C(C)C)[CH3:4].[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[CH:10]([CH3:12])[CH3:11].[CH3:17]N(P(N(C)C)(N(C)C)=O)C.C(I)CCC>C1COCC1>[CH3:11][C:10]([CH3:17])([CH2:12][CH2:2][CH2:3][CH3:4])[C:9]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
C(CCC)I
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at -78° C. for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for additional 1 h.
|
Duration
|
1 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |